Lucidone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Lucidone has a wide range of scientific research applications, including:

Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: It is used to study cellular signaling pathways and gene expression due to its ability to modulate multiple molecular targets.

Medicine: this compound exhibits potential therapeutic effects against various diseases, including inflammation, oxidative stress, and viral infections.

Mécanisme D'action

Target of Action

Lucidone, a naturally occurring cyclopentenedione, primarily targets multiple signaling pathways. These include inflammatory signaling pathways regulated by NF-κB and MAPKs , a cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis, a hypolipidemic pathway regulated by PPRγ and C/EBPα , and an anti-melanogenic pathway modulated by MITF .

Mode of Action

This compound exhibits its effects through its interaction with these targets. It inhibits LPS-induced NO and PGE 2 production in RAW 264.7 mouse macrophages. It also decreases TNF-α secretion , and the expression of iNOS and COX-2 . Furthermore, it prevents NF-κB translocation and inhibits JNK and p38MAPK signals .

Biochemical Pathways

The pleiotropic activities of this compound derive from its unique chemistry as well as its ability to modulate multiple signaling pathways. It inhibits 3T3-L1 adipocyte differentiation by suppressing PPARγ and C/EBPα transcription factors. It also downregulates the expression levels of LXR-α, LPL, aP2, adiponectin, and GLUT4 in vitro .

Result of Action

This compound has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . It significantly inhibits tyrosinase activity and leads to decreased melanin content in cultured B16 melanoma cells .

Action Environment

As a phytochemical, it is safe with nontoxic or minimal toxic side effects with better bioavailability

Analyse Biochimique

Biochemical Properties

Lucidone interacts with multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα; and anti-melanogenic pathway modulated by MITF .

Cellular Effects

This compound has been found to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells via Nrf-2/HO-1 signaling . It also inhibits the activity of mushroom tyrosinase and significantly inhibits tyrosinase activity in α-MSH-induced B16 melanoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its unique chemistry and its ability to modulate multiple signaling pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to modulate multiple signaling pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lucidone can be synthesized through various chemical reactions involving cyclopentenedione derivatives. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily Lindera erythrocarpa. The process includes harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Lucidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Lucidone is often compared with other cyclopentenedione derivatives, such as linderone and methyllinderone. These compounds share similar structural features but differ in their pharmacological activities and potency. For instance:

Methyllinderone: Known for its potent tyrosinase inhibitory activity, making it a valuable compound in cosmetic applications.

This compound’s unique ability to modulate multiple signaling pathways and its low cytotoxicity make it a promising candidate for various therapeutic applications .

Activité Biologique

Lucidone is a naturally occurring compound extracted from the fruits of Lindera erythrocarpa Makino. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. The following sections provide an overview of its mechanisms of action, pharmacological applications, and relevant research findings.

This compound exhibits its biological effects primarily through modulation of various signaling pathways. Key pathways influenced by this compound include:

- HMGB1/RAGE/PI3K/Akt Pathway : this compound inhibits autophagy and multidrug resistance protein 1 (MDR1) in pancreatic cancer cells by suppressing this pathway. This action enhances chemosensitivity to gemcitabine, a common chemotherapeutic agent used in pancreatic ductal adenocarcinoma (PDAC) treatment .

- TAK1 Pathway : Methyl this compound, a derivative of this compound, has been shown to reduce airway inflammatory responses by inhibiting TAK1 activity in human bronchial epithelial cells. This results in decreased secretion of inflammatory cytokines such as interleukin-1β and TNF-α, thereby mitigating inflammation .

Pharmacological Applications

This compound's pharmacological properties extend across various domains:

- Anti-cancer Activity : Research indicates that this compound promotes apoptotic cell death in cancer cells while inhibiting autophagic processes. In studies involving PDAC cell lines, treatment with this compound not only reduced cell viability but also enhanced the effectiveness of gemcitabine by overcoming drug resistance mechanisms .

- Anti-inflammatory Effects : Methyl this compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammation in lung epithelial cells, suggesting potential applications in treating respiratory diseases .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Propriétés

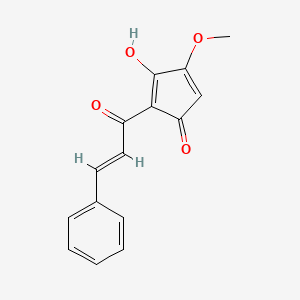

IUPAC Name |

3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPTXNYQLGJVRE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19956-53-7 | |

| Record name | Lucidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.